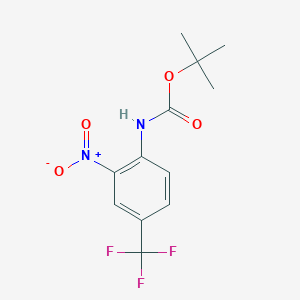

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

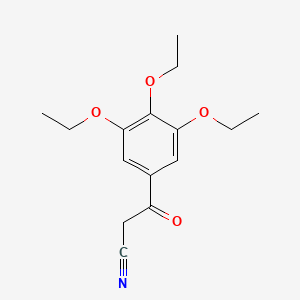

Tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate, also known as 2-nitro-4-(trifluoromethyl)phenyl tert-butylcarbamate, is an organic compound with a wide range of applications in the laboratory. It is a colourless solid that can be synthesized from readily available precursors, and is used as a reagent for organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including esterification, acylation, and amination. In addition, it has been used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

Synthesis and Intermediate Applications

- Synthesis of Biologically Active Compounds: Tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in the production of omisertinib (AZD9291), a drug used in cancer therapy. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017).

Organic Synthesis and Chemical Transformations

- Organic Synthesis Applications: This compound is also employed in various organic synthesis processes. For example, it is used in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. These compounds are important for their ability to react with organometallics to form N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Crystallography and Molecular Structure Analysis

- Crystal Structure Analysis: The study of tert-Butyl N-trifluoromethylcarbamate has provided insights into unusual bond lengths such as a short N-CF3 bond and a lengthened N-C(O2) bond. This research contributes to understanding molecular structures and interactions, particularly in carbamates with trifluoromethyl groups (Brauer et al., 1988).

Environmental Chemistry and Stability Studies

- Stability in Water: Research on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has also included studies on their stability in different environments. For instance, a study on potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a derivative of tert-butyl carbamate, found it to be highly persistent in water even at low pH levels, indicating stability in various environmental conditions (Marx & Rassat, 2002).

特性

IUPAC Name |

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKCNXWTVZGKLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)